(4-Piperidinophenyl)methylamine
Overview
Description
(4-Piperidinophenyl)methylamine is an organic compound with the chemical formula C12H18N2 . It is a white solid with properties similar to an amine-like amino compound . This compound has significant application value in medicinal chemistry and is often used as an intermediate in the synthesis of drugs .
Synthesis Analysis
The preparation of (4-Piperidinophenyl)methylamine can usually be carried out by the following steps: First, 4-piperidinealdehyde and benzyl alcohol are reacted by sodium hydroxide catalytic condensation to obtain (4-Piperidinophenyl) Methanol; then, (4-piperidinylphenyl) Methanol was reacted with methylamine to give the final product (4-Piperidinophenyl)methylamine .Molecular Structure Analysis
The molecular structure of (4-Piperidinophenyl)methylamine is characterized by a piperidine ring attached to a phenyl group through a methylene bridge . The IUPAC name for this compound is (4-piperidin-1-ylphenyl)methanamine . The InChI string is InChI=1S/C12H18N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 .Physical And Chemical Properties Analysis
The molecular weight of (4-Piperidinophenyl)methylamine is 190.28 g/mol . It has a density of 1.047g/cm³ . The boiling point is 342.8°C at 760 mmHg . The compound has a vapor pressure of 7.35E-05mmHg at 25°C . The refractive index is 1.568 .Scientific Research Applications
1. Synthesis and Fluorescence Properties
Research conducted by McAdam et al. (2004) investigated the synthesis of 4-enamine-N-methyl-1,8-naphthalimides, including a derivative with a piperidine component. This study highlighted the strong fluorescence properties of these compounds and their potential applications in various scientific fields, such as materials science and chemistry (McAdam et al., 2004).
2. Donor-Acceptor Interactions in Naphthalimides
McAdam et al. (2003) explored the donor-acceptor interactions in 4-enamine naphthalimides with ferrocenyl headgroups, including piperidinyl derivatives. This research is significant for understanding the correlation between internal charge separation and UV-visible emission properties in such compounds, which could be beneficial in the development of new materials and sensors (McAdam et al., 2003).
3. Inhibition of Lysine Specific Demethylase 1
Wu et al. (2016) studied compounds containing 3-(piperidin-4-ylmethoxy)pyridine, demonstrating their potent inhibition of Lysine Specific Demethylase 1 (LSD1). These findings are critical for cancer research, as LSD1 plays a vital role in gene expression regulation and is a target for cancer therapy (Wu et al., 2016).
4. Ruthenium-Catalyzed Anti-Markovnikov Hydroamination
Utsunomiya and Hartwig (2003) reported on the ruthenium-catalyzed anti-Markovnikov hydroamination of vinylarenes with secondary amines, including piperidine derivatives. This research contributes significantly to the field of organic synthesis, offering new methods for forming amine products efficiently and selectively (Utsunomiya & Hartwig, 2003).
Safety And Hazards
(4-Piperidinophenyl)methylamine may cause irritation to the eyes, skin, and respiratory system . Therefore, appropriate personal protective measures should be taken during operation, such as wearing gloves, safety glasses, and masks . It should be stored to avoid contact with oxidants, strong acids, and strong bases, and away from fire and heat sources .
Future Directions
(4-Piperidinophenyl)methylamine has potential applications in the synthesis of antidepressants, analgesic drugs, and anticancer drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, including (4-Piperidinophenyl)methylamine, is an important task of modern organic chemistry .
properties
IUPAC Name |
(4-piperidin-1-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROBJEHXMLQDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383771 | |
Record name | 1-[4-(Piperidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Piperidinophenyl)methylamine | |
CAS RN |
214759-73-6 | |
Record name | 1-[4-(Piperidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-PIPERIDINOPHENYL)METHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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